molecular formula C10H21NO2 B14645227 Carbamic acid, dibutyl-, methyl ester CAS No. 56475-79-7

Carbamic acid, dibutyl-, methyl ester

Cat. No.: B14645227
CAS No.: 56475-79-7
M. Wt: 187.28 g/mol
InChI Key: UMAUECMGEMYKBW-UHFFFAOYSA-N
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Description

Carbamic acid, dibutyl-, methyl ester is a carbamate ester compound provided for research and development purposes. Carbamate esters are versatile intermediates in organic synthesis and medicinal chemistry, often utilized in the preparation of polymers, pharmaceuticals, and agrochemicals . As a reagent, it can be used in the synthesis of more complex molecules or in method development. Researchers value this class of compounds for its role in constructing molecular frameworks and protecting groups. Carbamate esters should be handled with care in a well-ventilated place, and personnel should wear appropriate protective equipment, including gloves and eye protection . This product is intended for laboratory research use only and is not classified as a medicinal product or for any form of human or veterinary use. Note on Compound Specifics: The specific physical and chemical properties, detailed applications, and safety data for "this compound" are not fully available in the current data sources. It is recommended to consult specialized chemical databases or conduct a thorough literature review for comprehensive information. The handling and storage guidelines are generalized from similar carbamate compounds .

Properties

CAS No.

56475-79-7

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl N,N-dibutylcarbamate

InChI

InChI=1S/C10H21NO2/c1-4-6-8-11(9-7-5-2)10(12)13-3/h4-9H2,1-3H3

InChI Key

UMAUECMGEMYKBW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, dibutyl-, methyl ester can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dibutyl-, methyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between carbamic acid, dibutyl-, methyl ester and its analogs:

Compound Structure Key Properties Applications/Biological Activity Degradation/Stability
This compound $ \text{CH}3\text{O(C=O)NC(Butyl)}2 $ Moderate lipophilicity due to aliphatic chains; likely low volatility. Potential intermediate in polymer synthesis or agrochemicals (inferred from analogs). Susceptible to enzymatic hydrolysis, but dibutyl groups may slow degradation .
Methylene bisphenyl carbamic acid dibutyl ester (MDCB) $ \text{Butyl}2\text{NC=O-O-(CH}2\text{C}6\text{H}4)_2 $ High molecular weight; aromatic substituents enhance rigidity. Polyurethane precursor; releases 3,3′-methylendianiline (MDA) upon hydrolysis. Hydrolyzed by Rhodococcus equi; MDA inhibits bacterial growth at >1.0 mM .
Hexamethylene carbamic acid dibutyl ester (HDCB) $ \text{Butyl}2\text{NC=O-O-(CH}2)_6 $ Aliphatic chain increases flexibility and solubility in non-polar matrices. Polyurethane component; releases hexamethylene diamine (HDA). Degraded by R. equi; HDA less inhibitory than MDA .
Benomyl (N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamic acid methyl ester) $ \text{CH}3\text{O(C=O)N-C}7\text{H}5\text{N}2\text{-NHCOButyl} $ Benzimidazole ring enhances antifungal activity; methyl ester boosts bioavailability. Broad-spectrum fungicide; inhibits microtubule assembly. Persists in soil; degrades to carbendazim, a toxic metabolite .
邻苯二甲酸二丁酯 (Dibutyl phthalate) $ \text{Butyl}2\text{O(C=O)C}6\text{H}_4 $ High plasticizing efficiency; endocrine-disrupting properties. Plasticizer in polymers; banned in some products due to toxicity. Slow hydrolysis; bioaccumulates in aquatic organisms .
(3-Fluoro-4-morpholinophenyl)carbamic acid methyl ester $ \text{CH}3\text{O(C=O)N-C}6\text{H}_3\text{F-morpholine} $ Fluorine enhances electronegativity; morpholine improves solubility. Pharmaceutical intermediate (e.g., kinase inhibitors); analyzed via RP-HPLC . Stable under analytical conditions; fluorination may reduce metabolic breakdown .

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